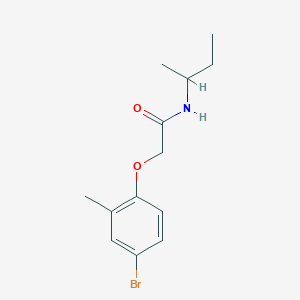
2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicinal chemistry. It is a selective and potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide involves the inhibition of CK2 activity by binding to the ATP-binding site of the enzyme. This leads to the disruption of various cellular processes that are regulated by CK2, including cell growth, differentiation, and apoptosis. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which further supports its potential use as an anticancer agent.
Biochemical and physiological effects:
In addition to its anticancer properties, 2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the replication of hepatitis C virus and to have neuroprotective effects in animal models of Parkinson's disease. However, further studies are needed to fully understand the mechanisms underlying these effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide is its selectivity for CK2, which reduces the potential for off-target effects. It also has good solubility in aqueous and organic solvents, which makes it suitable for in vitro and in vivo studies. However, the compound has limited stability in solution and can undergo hydrolysis or oxidation, which can affect its potency and efficacy. Therefore, proper storage and handling are crucial for maintaining the integrity of the compound.
Future Directions
There are several future directions for the study of 2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide. One direction is to further investigate its anticancer properties and to determine its efficacy in different types of cancer cells and animal models. Another direction is to explore its potential use in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Moreover, the development of more stable analogs of the compound could enhance its potency and efficacy and expand its potential applications.
Synthesis Methods
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide involves the reaction of 4-bromo-2-methylphenol with butan-2-amine in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting intermediate is then treated with acetic acid to obtain the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
2-(4-bromo-2-methylphenoxy)-N-(butan-2-yl)acetamide has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to inhibit the activity of CK2, which is overexpressed in many types of cancer cells and is associated with tumor progression and resistance to chemotherapy. Therefore, the compound has been investigated for its anticancer properties and has shown promising results in preclinical studies.
properties
Molecular Formula |
C13H18BrNO2 |
|---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-butan-2-ylacetamide |
InChI |
InChI=1S/C13H18BrNO2/c1-4-10(3)15-13(16)8-17-12-6-5-11(14)7-9(12)2/h5-7,10H,4,8H2,1-3H3,(H,15,16) |
InChI Key |
AWTJQLWMYQKEKZ-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)COC1=C(C=C(C=C1)Br)C |
Canonical SMILES |
CCC(C)NC(=O)COC1=C(C=C(C=C1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297013.png)
![N-allyl-2-({[3,4-dichloro(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B297015.png)
![N-[1,1'-biphenyl]-2-yl-2-[4-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297016.png)
![Ethyl 2-({[2-fluoro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297017.png)

![N-(3-ethoxypropyl)-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B297019.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B297020.png)
![2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B297022.png)
![2-{2,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297024.png)



![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-(2-isopropylphenyl)acetamide](/img/structure/B297034.png)
![N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B297036.png)